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molecular formula C9H9N3 B1445105 3-(1H-pyrazol-4-yl)aniline CAS No. 1170691-45-8

3-(1H-pyrazol-4-yl)aniline

Cat. No. B1445105
M. Wt: 159.19 g/mol
InChI Key: MSVASNFGSQCRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415479B2

Procedure details

A 5 mL ethyl acetate solution of 300 mg (1.59 mmol) of 4-(3-nitrophenyl)-1H-pyrazole was added to 30 mg of 5% Pd—C, and stirred under a hydrogen atmosphere at room temperature overnight. The reaction solution was filtered through celite, and the filtrate was condensed and dried to give 252 mg of 3-(1H-pyrazol-4-yl)aniline (yield: 99%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[N:12][NH:13][CH:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].C(OCC)(=O)C>[NH:12]1[CH:11]=[C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:1])[CH:14]=[N:13]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C=NNC1
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=CC(=C1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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